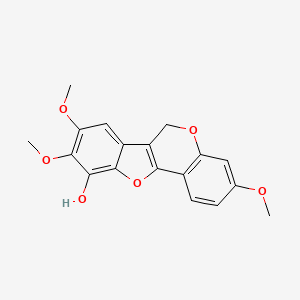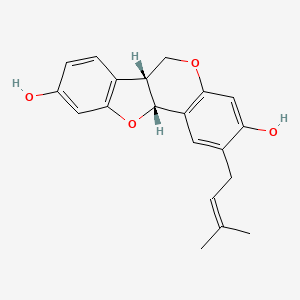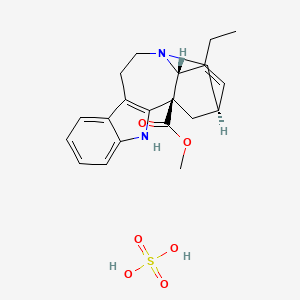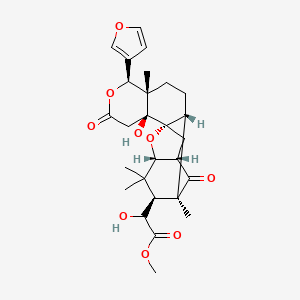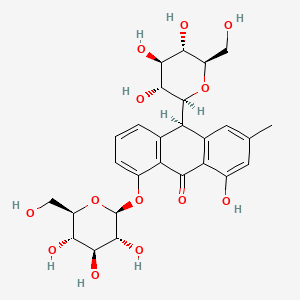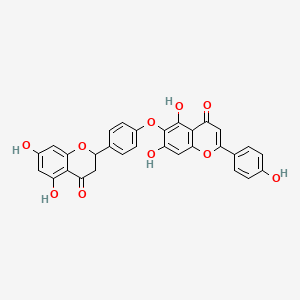
2,3-Dihydrohinokiflavone
概要
説明
2,3-Dihydrohinokiflavone is a biflavonoid compound known for its significant biological activities. It is a suppressor of matrix metalloproteinases gene expression and exhibits strong activity against Leishmania with an IC50 of 1.6 μM . This compound is derived from natural sources, particularly from plants in the Selaginella genus .
科学的研究の応用
2,3-Dihydrohinokiflavone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying biflavonoid synthesis and reactions.
作用機序
Target of Action
2,3-Dihydrohinokiflavone is a suppressor of matrix metalloproteinases (MMPs) . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in the development and progression of many diseases, including cancer .
Mode of Action
The compound interacts with its targets, the MMPs, by suppressing their gene expression . This interaction results in a decrease in the activity of these enzymes, thereby inhibiting the degradation of the extracellular matrix .
Biochemical Pathways
This compound affects the ERK1-2/p38/NFκB signaling pathway and the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . It also functions as a potent modulator of pre-mRNA splicing , inhibiting the SUMO-specific protease SENP1 . This interference with the biochemical pathways leads to anti-proliferative and anti-metastatic activities .
Pharmacokinetics
It’s known that oral formulations of the compound have been developed to enhance its solubility, facilitate its delivery, and enhance its anticancer efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include anti-proliferative and anti-metastatic activities . It shows strong activity against Leishmania, a type of parasite, with an IC50 of 1.6 μM . In addition, it has been found to delay hypoxia time, increase swimming time, and reduce the incidence and severity of stomach ulceration in mice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s anti-stress activity was evaluated in several anti-stress animal models like hypoxia time and swimming-induced stress . The results showed that the compound’s action was dose-dependent, suggesting that the concentration of the compound in the environment can influence its efficacy .
Safety and Hazards
将来の方向性
2,3-Dihydrohinokiflavone has immense potential in scientific research. Unveiling new insights into its applications can accelerate progress and fuel innovation. It deserves further attention as a regulator of pre-mRNA splicing, useful to treat cancers (in particular hepatocellular carcinoma) and other human pathologies .
生化学分析
Biochemical Properties
2,3-Dihydrohinokiflavone is a suppressor of matrix metalloproteinases (MMPs) gene expression . It interacts with various enzymes and proteins, including those involved in the ERK1-2/p38/NFκB signaling pathway and the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It interferes with the ERK1-2/p38/NFκB signaling pathway and regulates the expression of the matrix metalloproteinases MMP-2 and MMP-9 . This compound also functions as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a suppressor of matrix metalloproteinases (MMPs) gene expression and shows strong activity against Leishmania .
Temporal Effects in Laboratory Settings
It has been found to delay the hypoxia time, increase the swimming time, and reduce the incidence and severity of stomach ulceration in mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to delay the hypoxia time, increase the swimming time, and reduce the incidence and severity of stomach ulceration in mice in a dose-dependent manner .
Metabolic Pathways
It is known to interfere with the ERK1-2/p38/NFκB signaling pathway .
Transport and Distribution
It is known to have strong activity against Leishmania .
Subcellular Localization
It is known to function as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrohinokiflavone typically involves the use of chromatographic and spectroscopic analysis to isolate the compound from plant extracts . The process includes:
- Extraction of the plant material using solvents like ethanol or methanol.
- Purification through chromatographic techniques such as high-performance liquid chromatography (HPLC).
- Structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: While there is limited information on large-scale industrial production, the methods used in laboratory settings can be scaled up with appropriate modifications to the extraction and purification processes to meet industrial demands.
化学反応の分析
Types of Reactions: 2,3-Dihydrohinokiflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
類似化合物との比較
2,3-Dihydrohinokiflavone is unique among biflavonoids due to its specific biological activities and molecular interactions. Similar compounds include:
Hinokiflavone (CAS#19202-36-9): Another biflavonoid with anticancer properties.
Neocryptomerin (CAS#20931-36-6): Known for its bioactive properties.
Taiwanhomoflavone B (CAS#509077-91-2): Exhibits significant biological activities.
Imbricataflavone A (CAS#133336-96-6): Another biflavonoid with unique bioactivities.
2,3,2’‘,3’'-Tetrahydroochnaflavone (CAS#678138-59-5): Similar in structure and activity.
These compounds share structural similarities but differ in their specific functional groups and bioactivities, making this compound a distinct and valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMWIOUSTYKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346173 | |
| Record name | 2,3-Dihydrohinokiflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34292-87-0 | |
| Record name | 2,3-Dihydrohinokiflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the potential therapeutic applications of 2,3-Dihydrohinokiflavone?
A1: Research suggests that this compound exhibits promising biological activities, including wound healing properties. A study on rats demonstrated that the topical application of this compound extract significantly accelerated wound healing compared to an untreated control group []. This effect was attributed to the compound's antioxidant activity, as evidenced by the restored levels of oxidative enzymes such as Superoxide dismutase (SOD), Catalase (CAT), and reduced Glutathione (GSH) in the treated animals []. Additionally, this compound has shown potential as an antiviral agent, specifically against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) []. Computational studies, including molecular docking and molecular dynamics simulations, suggest that this compound can bind strongly to the S1-NTD of the MERS-CoV spike protein, potentially inhibiting viral entry into host cells [].
Q2: From which natural sources can this compound be isolated?
A2: this compound has been identified and isolated from various plant species, showcasing its presence across different botanical families. This biflavonoid has been found in Selaginella bryopteris [], a plant traditionally used in Indian medicine for various ailments. Additionally, it has been isolated from Metasequoia glyptostroboides, commonly known as the dawn redwood [, ], and Cycas panzhihuaensis, a cycad species []. These findings highlight the potential of exploring diverse plant sources for novel bioactive compounds like this compound.
Q3: How does the structure of this compound relate to its biological activity, particularly in suppressing MMP-9 expression?
A3: While the exact mechanism by which this compound suppresses Matrix Metalloproteinase-9 (MMP-9) expression is not fully elucidated in the provided research, studies on related flavonoids from Metasequoia glyptostroboides, where this compound was also isolated, offer some insights [, ]. These studies demonstrated that several flavonoids, including this compound, effectively suppressed MMP-9 gene expression, as confirmed through gelatin zymography and Northern blot analysis [, ]. Further investigation into the structure-activity relationship of this compound and its analogs could unveil key structural features responsible for its MMP-9 inhibitory activity. This knowledge could be crucial in designing more potent and selective MMP-9 inhibitors for potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


